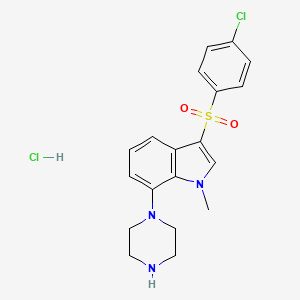

5-HT6 antagonist 29

Description

Contextualizing Serotonin (B10506) Receptor Research

Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that plays a significant role in regulating a wide array of physiological functions in both the central and peripheral nervous systems. mdpi.com Its discovery dates back to the 1930s, with its presence in the brain identified in 1953. mdpi.com Since then, extensive research has led to the characterization of a diverse family of 5-HT receptors, which mediate the varied effects of serotonin. nih.gov

These receptors are broadly classified into seven distinct families, designated 5-HT1 through 5-HT7, based on their structural, pharmacological, and signal transduction properties. nih.gov The majority of these are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel. These families are further divided into subtypes, each with unique characteristics and distribution. For instance, the 5-HT1 receptor family is typically coupled to the inhibition of adenylyl cyclase, while the 5-HT2 family stimulates phospholipase C. nih.gov The 5-HT4, 5-HT6, and 5-HT7 receptors are all linked to the stimulation of adenylyl cyclase. nih.gov This complexity allows serotonin to exert fine-tuned control over processes ranging from mood and appetite to cognition and memory. mdpi.compatsnap.com

Table 1: Overview of Serotonin Receptor Families This table is interactive. You can sort and filter the data.

| Receptor Family | Primary Signaling Mechanism | Notable Subtypes |

|---|---|---|

| 5-HT1 | Inhibits adenylyl cyclase | 5-HT1A, 5-HT1B, 5-HT1D |

| 5-HT2 | Stimulates phospholipase C | 5-HT2A, 5-HT2B, 5-HT2C |

| 5-HT3 | Ligand-gated ion channel | - |

| 5-HT4 | Stimulates adenylyl cyclase | 5-HT4L, 5-HT4S |

| 5-HT5 | Not fully characterized | 5-HT5A, 5-HT5B |

| 5-HT6 | Stimulates adenylyl cyclase | - |

| 5-HT7 | Stimulates adenylyl cyclase | - |

Discovery and Unique Aspects of the 5-Hydroxytryptamine Receptor 6 (5-HT6R)

The 5-HT6 receptor (5-HT6R) is one of the most recently identified members of the serotonin receptor superfamily, first cloned and sequenced from rat tissue in 1993. nih.govunav.edu The human gene, which shares 89% sequence homology with its rat counterpart, was identified shortly after. nih.govunav.edu The discovery was prompted by observations of 5-HT-stimulated adenylyl cyclase activity in the striatum that did not match the profiles of any previously known 5-HT receptors. nih.gov

A defining feature of the 5-HT6R is its almost exclusive localization within the central nervous system (CNS). nih.govnih.gov This brain-specific distribution strongly suggests a primary role in CNS functions. patsnap.com In situ hybridization and radioligand binding studies have revealed high densities of 5-HT6R in brain regions critically involved in learning, memory, and cognition. mdpi.comunav.edusnmjournals.org

Table 2: Distribution of 5-HT6 Receptors in the Central Nervous System This table is interactive. You can sort and filter the data.

| Brain Region | Receptor Density | Associated Function |

|---|---|---|

| Olfactory Tubercle | Highest | Cognition, Reward |

| Striatum | High | Motor Function, Cognition |

| Hippocampus | High | Learning, Memory |

| Cerebral Cortex | High | Higher Cognitive Functions |

| Nucleus Accumbens | High | Reward, Motivation |

| Amygdala | Lower | Emotion, Memory |

| Thalamus | Lower | Sensory Relay, Consciousness |

| Hypothalamus | Lower | Homeostasis, Behavior |

Functionally, the 5-HT6R is a G-protein-coupled receptor that positively stimulates the adenylyl cyclase signaling pathway. mdpi.comunav.edu It has a high affinity for a wide range of neuropsychiatric drugs, including certain antidepressants and antipsychotics, which initially spurred significant interest in its therapeutic potential. nih.govannualreviews.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERMVFOBIFLWLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Neuroanatomical and Cellular Localization of 5 Ht6 Receptors

Distinctive Central Nervous System Distribution

The 5-HT6 receptor exhibits a unique distribution within the CNS, with varying concentrations across different brain regions. unav.eduwikipedia.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org This localization suggests its involvement in a range of functions, including motor control, mood, cognition, and memory. wikipedia.orgsnmjournals.org

The highest densities of 5-HT6 receptors are found in several key brain regions. unav.eduwikipedia.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org In situ hybridization and immunohistochemical studies have revealed significant expression in the following areas:

Striatum (caudate-putamen) and Nucleus Accumbens : These regions, central to motor control and reward, show the highest levels of 5-HT6 receptor mRNA and protein. unav.edufrontiersin.org

Olfactory Tubercle : This area also demonstrates a very high density of these receptors. unav.edu

Hippocampus : Particularly high levels are observed in the dentate gyrus and the CA1, CA2, and CA3 regions of Ammon's horn, areas critical for learning and memory. unav.edulidsen.com

Cerebral Cortex : The frontal, entorhinal, and piriform cortices exhibit dense immunostaining for 5-HT6 receptors. unav.edu While mRNA levels in the cortex are generally considered low to moderate, protein expression, especially in the prefrontal cortex, is notably high. frontiersin.org

Amygdala : This region, involved in emotional processing, shows lower to moderate levels of 5-HT6 receptors. unav.edusnmjournals.org

Cerebellum : The molecular layer of the cerebellum also contains these receptors. wikipedia.org

Table 1: Regional Distribution of 5-HT6 Receptors in the CNS

| Brain Region | Receptor Density | Supporting Evidence |

|---|---|---|

| Striatum (Caudate-Putamen) | High | unav.eduwikipedia.orgfrontiersin.orgresearchgate.net |

| Nucleus Accumbens | High | unav.eduwikipedia.org |

| Olfactory Tubercle | High | unav.eduen-journal.org |

| Hippocampus (Dentate Gyrus, CA1, CA2, CA3) | High | unav.edufrontiersin.orglidsen.com |

| Frontal Cortex | High (protein), Low/Moderate (mRNA) | unav.edufrontiersin.org |

| Entorhinal Cortex | High | unav.edu |

| Amygdala | Low/Moderate | unav.edusnmjournals.org |

| Cerebellum | Present in molecular layer | wikipedia.org |

| Substantia Nigra | Low | unav.edu |

Beyond the major cortical and subcortical areas, 5-HT6 receptors are also present in specific nuclei within the diencephalon and brainstem, albeit at lower concentrations. unav.eduresearchgate.net

Hypothalamus : This region, which regulates numerous homeostatic functions, contains notable levels of 5-HT6 receptor mRNA. unav.edufrontiersin.org

Thalamus : Certain thalamic nuclei express 5-HT6 receptors, suggesting a role in relaying sensory and motor signals. snmjournals.orgfrontiersin.org

Brainstem Nuclei : While generally low, some expression is found in areas like the substantia nigra. unav.edu Importantly, lesioning studies indicate that 5-HT6 receptors are located on postsynaptic neurons within these projection fields, not on the serotonergic neurons originating in the raphe nuclei. unav.edu

Regional Concentration in Cortical and Subcortical Structures

Neuronal and Glial Cell Subtypes Expressing 5-HT6 Receptors

The functional effects of 5-HT6 receptor modulation are determined by the specific types of cells that express these receptors. biosynth.comresearchgate.netfrontiersin.orgmdpi.com

Research indicates that 5-HT6 receptors are expressed on both excitatory and inhibitory neurons, contributing to a complex modulatory role in brain circuits. biosynth.comresearchgate.netfrontiersin.orgmdpi.com

GABAergic Neurons : A significant finding is the co-localization of 5-HT6 receptors with GABAergic neurons. unav.eduwikipedia.org Studies have shown that a substantial portion of 5-HT6-immunoreactive neurons in the cerebral cortex and hippocampus are GABAergic. unav.edu This suggests that 5-HT6 receptors can modulate the activity of inhibitory interneurons. nih.gov

Excitatory (Glutamatergic) Neurons : Evidence also points to the expression of 5-HT6 receptors on excitatory pyramidal cells in the hippocampus and cerebral cortex. frontiersin.orglidsen.commdpi.com However, some studies suggest that the modulation of glutamatergic transmission by these receptors may be indirect, occurring via their action on GABAergic neurons. frontiersin.org

Cholinergic Neurons : While initial hypotheses suggested localization on cholinergic neurons, selective lesion studies have largely refuted this, showing no change in 5-HT6 receptor expression after cholinergic deafferentation. unav.edu Despite this, 5-HT6 receptor antagonists have been consistently shown to increase acetylcholine (B1216132) release, suggesting an indirect modulatory role. unav.edu

The predominantly postsynaptic localization of 5-HT6 receptors has significant functional consequences. biosynth.comwikipedia.org

Modulation of Neurotransmitter Release : By being situated on postsynaptic neurons (both GABAergic and glutamatergic), 5-HT6 receptors are positioned to modulate the release of several key neurotransmitters. biosynth.com Antagonism of these receptors has been shown to increase the release of acetylcholine, glutamate (B1630785), dopamine (B1211576), and norepinephrine (B1679862). wikipedia.orgsnmjournals.org Conversely, activation of 5-HT6 receptors can enhance GABAergic signaling. snmjournals.org

Ciliary Localization : A unique aspect of 5-HT6 receptors is their predominant localization in the primary cilium of neurons and astrocytes. nih.govresearchgate.netresearchgate.net The primary cilium is a sensory organelle involved in various signaling pathways, and the concentration of 5-HT6 receptors in this structure is implicated in neurodevelopmental processes like neuronal migration and differentiation. nih.govresearchgate.net

Table 2: Cellular Localization and Functional Effects of 5-HT6 Receptors

| Cell Type | Localization | Functional Implication |

|---|---|---|

| GABAergic Interneurons | Postsynaptic | Activation enhances GABAergic inhibition; antagonism can lead to disinhibition. unav.eduwikipedia.orgnih.gov |

| Pyramidal (Glutamatergic) Neurons | Postsynaptic | Direct excitation; antagonism may indirectly enhance glutamatergic tone. frontiersin.orglidsen.commdpi.com |

| Astrocytes | Primary Cilium | Modulation of glial signaling and neurodevelopmental processes. nih.govresearchgate.net |

Preclinical Pharmacological Profile of 5 Ht6 Antagonists

In Vitro Receptor Binding Affinity and Selectivity Characterization

The initial phase of characterizing a novel 5-HT6 antagonist involves comprehensive in vitro binding assays to determine its affinity for the target receptor and its selectivity over other relevant proteins to predict its potential for on-target efficacy and off-target side effects.

A critical attribute for a potential therapeutic agent is high-affinity binding to its intended target. For 5-HT6 antagonists, this is typically measured using radioligand binding assays with cell membranes expressing human or rat 5-HT6 receptors. Potent antagonists in this class consistently demonstrate high affinity, with inhibition constant (Ki) or IC50 values in the low nanomolar range. For instance, the antagonist HEC30654 displays a receptor affinity (IC50) of 1.1 nM. frontiersin.org Another well-characterized antagonist, SB-271046, shows a high affinity with a pKi of 9.0, which corresponds to a Ki value of 1 nM. nih.gov Similarly, GSK215083 exhibits a pKi of 9.8 for the 5-HT6 receptor. nih.gov Compound 29, as a representative potent antagonist, exhibits this key characteristic of high-affinity binding.

Table 1: Representative Binding Affinities of 5-HT6 Antagonists

| Compound | Binding Affinity (Ki or IC50) | Receptor Source |

|---|---|---|

| HEC30654 | IC50 = 1.1 nM | Human 5-HT6 frontiersin.org |

| SB-271046 | pKi = 9.0 (Ki = 1 nM) | Human 5-HT6 nih.gov |

This table presents data for representative compounds to illustrate the typical high affinity of this class of antagonists.

High selectivity is paramount to minimize the risk of off-target effects. 5-HT6 antagonists are profiled against a broad panel of other neurotransmitter receptors, transporters, and enzymes. The most promising compounds display high selectivity for the 5-HT6 receptor. For example, some antagonists show 50- to 200-fold selectivity over other serotonin (B10506) receptor subtypes. nih.govnih.gov The antagonist HEC30654 was found to have weak affinity for histamine (B1213489) (H1, H2), cholinergic (M1, M2, M3), and other serotonin (5-HT1A, 5-HT1B, 5-HT7) receptors. frontiersin.org While it showed some affinity for 5-HT2A and 5-HT2B receptors, its functional antagonist activity at these sites was significantly weaker. frontiersin.org This high degree of selectivity ensures that the pharmacological effects are primarily mediated through the 5-HT6 receptor.

Table 2: Representative Selectivity Profile for a 5-HT6 Antagonist (e.g., Compound 29)

| Off-Target Receptor | Binding Affinity (Ki or IC50) | Selectivity Fold (vs. 5-HT6) |

|---|---|---|

| 5-HT1A | > 100 nM | > 100-fold frontiersin.org |

| 5-HT2A | Weak functional antagonism (IC50 = 120 nM) | High frontiersin.org |

| 5-HT7 | > 100 nM | > 100-fold frontiersin.org |

| Dopamine (B1211576) D2 | > 100 nM | > 100-fold mdpi.com |

| Histamine H1 | > 100 nM | > 100-fold frontiersin.org |

This table illustrates a typical selectivity profile based on data from well-characterized 5-HT6 antagonists.

High-Affinity Binding to 5-HT6 Receptors

Functional Modulatory Actions of 5-HT6 Antagonism in Cellular Assays

Following binding characterization, functional assays are conducted to confirm the compound's mechanism of action and determine its potency in a cellular context.

The 5-HT6 receptor is constitutively active and signals through the Gs alpha subunit to stimulate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. if-pan.krakow.plmdpi.com Functional assays typically measure the accumulation of cAMP in recombinant cell lines expressing the 5-HT6 receptor. As an antagonist, Compound 29 is expected to inhibit the cAMP production stimulated by an agonist like serotonin. if-pan.krakow.pl This demonstrates its ability to block the downstream signaling cascade of the receptor. The potency of this inhibition is quantified as an IC50 value. For example, the antagonist HEC30654 has a functional antagonistic activity IC50 of 15 nM against the 5-HT6 receptor. frontiersin.org This confirms that the compound effectively blocks receptor signaling at concentrations consistent with its binding affinity.

Functional assays also serve to determine the intrinsic activity of the ligand, classifying it as a neutral antagonist or an inverse agonist. A neutral antagonist blocks the binding of an agonist without affecting the receptor's basal activity, while an inverse agonist reduces the constitutive activity of the receptor. Many compounds identified as 5-HT6 antagonists exhibit inverse agonist properties. nih.gov The determination is made by assessing the compound's effect on cAMP levels in the absence of an agonist. A reduction in basal cAMP levels indicates inverse agonism. The antagonistic activity of Compound 29 is confirmed in functional assays where it competitively blocks the effects of serotonin, demonstrating its role as a true antagonist at the 5-HT6 receptor. frontiersin.orgnih.gov

Table 3: Mentioned Compounds

| Compound Name | Class |

|---|---|

| SB-271046 | 5-HT6 Antagonist |

| Ro-65-7674 | 5-HT6 Antagonist |

| Ro-43-68554 | 5-HT6 Antagonist |

| WA-22 | 5-HT6 Antagonist |

| PPK-32 | 5-HT6 Antagonist |

| HEC30654 | 5-HT6 Antagonist |

| GSK215083 | 5-HT6 Ligand |

| Idalopirdine (B1259171) (Lu AE58054) | 5-HT6 Antagonist |

| Masupirdine (SUVN-502) | 5-HT6 Antagonist |

| EMD386088 | 5-HT6 Partial Agonist |

Neurochemical Underpinnings of 5 Ht6 Antagonism

Potentiation of Cholinergic Neurotransmission

A significant body of evidence suggests that the cognitive-enhancing effects of 5-HT6 receptor antagonists are, at least in part, mediated by their ability to potentiate the cholinergic system. unav.edumdpi.com This is particularly relevant to conditions like Alzheimer's disease, where cholinergic hypofunction is a well-established contributor to memory decline. mdpi.com The reduction in 5-HT6 receptor density observed in the cortical areas of Alzheimer's patients may even be a compensatory mechanism to restore acetylcholine (B1216132) levels in a deteriorating cholinergic system. en-journal.org

Antagonism of 5-HT6 receptors has been consistently shown to increase the release of acetylcholine (ACh) in brain regions critical for learning and memory. unav.edupatsnap.com Microdialysis studies in rats have demonstrated that the administration of 5-HT6 receptor antagonists leads to elevated extracellular levels of ACh in the prefrontal cortex and hippocampus. en-journal.orgsnmjournals.orgcore.ac.uk For instance, the selective 5-HT6 antagonist SB-399885 was found to increase ACh levels in the rat medial prefrontal cortex. en-journal.org Similarly, another antagonist, Ro 04-6790, and its structural analogue, Ro 65-7199, also elevated ACh levels in the hippocampus and frontal cortex. core.ac.uk In vitro studies using rat cortical and striatal slices have further corroborated these findings, showing that the antagonist SB-357134 increases high potassium-stimulated ACh release. en-journal.org

Interestingly, the precise mechanism does not appear to involve 5-HT6 receptors being located directly on cholinergic neurons. unav.edu Studies using selective cholinergic lesions have shown that the density of 5-HT6 receptor mRNA and protein expression remains unaltered in the deafferentated frontal cortex. unav.edu This suggests an indirect modulation, possibly through the disinhibition of GABAergic neurons that normally suppress cholinergic activity. unav.edutandfonline.com

Table 1: Effects of 5-HT6 Antagonists on Acetylcholine Release

| Compound | Brain Region(s) | Effect on Acetylcholine Release | Study Type |

|---|---|---|---|

| SB-399885 | Medial Prefrontal Cortex | Increased | In vivo microdialysis |

| Ro 04-6790 | Hippocampus, Frontal Cortex | Increased | In vivo microdialysis |

| Ro 65-7199 | Hippocampus, Frontal Cortex | Increased | In vivo microdialysis |

A key piece of evidence supporting the pro-cholinergic effects of 5-HT6 antagonists is their ability to reverse cognitive deficits induced by cholinergic antagonists like scopolamine (B1681570). en-journal.orgnih.gov Scopolamine, a muscarinic receptor antagonist, is widely used in preclinical models to induce memory impairments. nih.gov Numerous studies have demonstrated that various 5-HT6 receptor antagonists can effectively counteract these scopolamine-induced deficits in a range of behavioral tasks, including the novel object recognition test, passive avoidance, and the Morris water maze. unav.edunih.gov

For example, the selective 5-HT6 receptor antagonist Ro 04-6790 was shown to completely reverse the scopolamine-induced deficit in a novel object discrimination task in rats. core.ac.uknih.gov This reversal of a cholinergic-induced deficit provides strong evidence for the role of 5-HT6 receptor blockade in enhancing cholinergic neurotransmission and thereby improving cognitive function. core.ac.uknih.gov

Increased Acetylcholine Release in Discrete Brain Regions

Modulation of Glutamatergic Neurotransmission

The glutamatergic system, the primary excitatory neurotransmitter system in the brain, is another key target for the modulatory effects of 5-HT6 receptor antagonists. patsnap.com The enhancement of glutamatergic neurotransmission is believed to be a significant contributor to the cognitive benefits observed with these compounds. patsnap.com

Research has consistently shown that 5-HT6 receptor antagonists increase extracellular glutamate (B1630785) levels in brain regions integral to cognition. unav.eduen-journal.org In vivo microdialysis studies have revealed that the antagonist SB-271046 produces a significant, dose-dependent increase in glutamate concentrations in the frontal cortex and dorsal hippocampus of freely moving rats. mdpi.comnih.gov These effects were attenuated by tetrodotoxin, a blocker of voltage-gated sodium channels, indicating a reliance on neuronal activity. nih.gov The increase in glutamate release in the cortex and hippocampus following treatment with 5-HT6 receptor antagonists provides a strong mechanistic basis for their pro-cognitive effects. oup.com

The proposed mechanism for this enhancement of glutamatergic transmission, similar to the cholinergic effects, is thought to be indirect. mdpi.com It is hypothesized that 5-HT6 receptors located on GABAergic interneurons exert an inhibitory influence on glutamatergic neurons. mdpi.com By blocking these 5-HT6 receptors, antagonists would disinhibit the GABAergic neurons, leading to a subsequent increase in glutamate release. mdpi.com

Table 2: Effects of 5-HT6 Antagonists on Glutamate Levels

| Compound | Brain Region(s) | Effect on Glutamate Levels | Study Type |

|---|---|---|---|

| SB-271046 | Frontal Cortex, Hippocampus | Increased | In vivo microdialysis |

The interaction between 5-HT6 receptors and the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor critical for synaptic plasticity and learning, is a key area of investigation. 5-HT6 receptor antagonists have been shown to reverse cognitive impairments induced by NMDA receptor antagonists like dizocilpine (B47880) (MK-801). en-journal.orgnih.gov This suggests a functional interplay between the two receptor systems. nih.gov

Electrophysiological studies have provided further insight into this interaction. In hippocampal slices, the 5-HT6 antagonist SB-271046 was found to increase synaptic potentials mediated by NMDA receptors. mdpi.com This enhancement of NMDA receptor-related activity was observed in both male and female mice, though the underlying mechanisms appeared to be sex-dependent. mdpi.com While the blockade of 5-HT6 receptors increases NMDA receptor activation, it does not seem to significantly affect NMDA receptor-dependent long-term potentiation (LTP), a cellular model of memory formation. mdpi.com

Enhancement of Extracellular Glutamate Levels

Influence on Monoaminergic Neurotransmitter Systems

In addition to their effects on cholinergic and glutamatergic pathways, 5-HT6 receptor antagonists also modulate monoaminergic neurotransmitter systems, including dopamine (B1211576) and norepinephrine (B1679862). wikipedia.org This broader neurochemical profile may contribute to their potential therapeutic effects in a range of neuropsychiatric disorders. researchgate.net

In vivo microdialysis studies have demonstrated that 5-HT6 antagonists can enhance the extracellular levels of dopamine and norepinephrine in the frontal cortex. snmjournals.orgwikipedia.org For example, the antagonist SB-271046 has been shown to increase the release of these monoamines in the rat medial prefrontal cortex. en-journal.org Similarly, SB-399885 has been reported to increase extracellular levels of both dopamine and noradrenaline. researchgate.net

The mechanism underlying this monoaminergic enhancement is thought to involve the modulation of GABAergic interneurons. tandfonline.com By blocking 5-HT6 receptors on these inhibitory neurons, antagonists can disinhibit downstream dopaminergic and noradrenergic neurons, leading to increased neurotransmitter release. tandfonline.com This influence on monoaminergic systems, in conjunction with effects on acetylcholine and glutamate, highlights the complex and multifaceted neurochemical actions of 5-HT6 receptor antagonists.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 8-OH-DPAT |

| AVP-786 |

| AXS-05 |

| Brexpiprazole |

| BVT-5,182 |

| BVT-74,316 |

| Citalopram |

| Clozapine |

| Dizocilpine (MK-801) |

| Donepezil |

| E-6801 |

| EMD 386088 |

| Idalopirdine (B1259171) (Lu AE58054) |

| Intepirdine (SB-742,457/RVT-101) |

| Latrepirdine |

| M100907 |

| Masupirdine |

| Memantine |

| Nabilone |

| PRX-07034 |

| Raclopride |

| Ro 04-6790 |

| Ro 65-7199 |

| Ro60-0175 |

| SAM-760 |

| SB-258585 |

| SB-271046 |

| SB-357134 |

| SB-399885 |

| Scopolamine |

| ST1936 |

| WAY-181187 |

| WAY-208466 |

Differential Effects on Dopamine and Noradrenaline Release

Antagonism of the 5-HT6 receptor has been demonstrated to facilitate the release of both dopamine and noradrenaline, particularly in the prefrontal cortex. en-journal.orgwikipedia.orgebi.ac.ukmdpi.com This effect is considered a key mechanism underlying the potential therapeutic properties of 5-HT6 antagonists. For instance, the selective 5-HT6 receptor antagonist SB-271046 has been shown to increase extracellular levels of both dopamine and noradrenaline in the rat medial prefrontal cortex. en-journal.org This modulation of catecholaminergic neurotransmission is thought to contribute to the antidepressant-like effects observed with 5-HT6 antagonists. en-journal.orgnih.gov Studies have indicated that the antidepressant-like actions of these antagonists may be mediated through their influence on dopamine D1 and D2 receptors, as well as α2-adrenoceptors. en-journal.orgnih.gov

The enhancement of dopaminergic and noradrenergic activity is a significant finding, as these neurotransmitter systems are deeply implicated in mood regulation and cognitive functions. mdpi.com The ability of 5-HT6 antagonists to modulate these systems provides a neurochemical basis for their investigation in various central nervous system disorders.

Table 1: Effects of 5-HT6 Antagonists on Neurotransmitter Release

| Compound | Effect on Dopamine | Effect on Noradrenaline | Brain Region | Reference |

|---|---|---|---|---|

| SB-271046 | Increase | Increase | Medial Prefrontal Cortex | en-journal.org |

| Idalopirdine | Facilitates release | Facilitates release | Prefrontal Cortex | mdpi.com |

| Generic 5-HT6 Antagonists | Facilitates release | Facilitates release | Frontal Cortex | wikipedia.orgebi.ac.uk |

Lack of Direct Impact on Serotonin (B10506) Homeostasis

Interestingly, the neurochemical effects of 5-HT6 receptor antagonists appear to occur largely independently of the serotonin system itself. Research suggests that the antidepressant-like effects of the 5-HT6 antagonist SB-399885 were maintained even after the depletion of serotonin, indicating that these effects are not reliant on endogenous serotonergic neurotransmission. en-journal.org This finding points towards a mechanism of action that is distinct from traditional antidepressants like SSRIs, which directly target serotonin transporters. While 5-HT6 receptors are, by definition, part of the serotonergic system, their blockade appears to primarily influence other neurotransmitter systems. en-journal.org One study noted that the 5-HT6 agonist WAY-181187 did not affect serotonin levels, further supporting the idea that the 5-HT6 receptor's role is not to directly regulate serotonin homeostasis. tandfonline.com

Regulation of Gamma-Aminobutyric Acid (GABA) Neurotransmission

The 5-HT6 receptor plays a significant role in the modulation of GABAergic neurotransmission. wikipedia.orgebi.ac.uktandfonline.com Blockade of these receptors is thought to decrease GABA levels, thereby reducing inhibitory signaling. tandfonline.com This is a key aspect of the mechanism by which 5-HT6 antagonists are believed to exert their pro-cognitive effects. In contrast, activation of 5-HT6 receptors has been shown to enhance GABAergic signaling. wikipedia.orgebi.ac.uk For example, the 5-HT6 agonist WAY-181187 was found to increase extracellular GABA concentrations in several brain regions. en-journal.orgtandfonline.com

Context-Dependent Effects on GABAergic Signaling

The influence of 5-HT6 receptor ligands on GABAergic signaling appears to be context-dependent. wikipedia.orgebi.ac.ukmdpi.comnih.govresearchgate.net 5-HT6 receptor agonists have been shown to enhance hippocampal GABAergic neurotransmission. nih.gov Specifically, the agonist WAY-181187 increased the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in hippocampal CA1 neurons, an effect that was blocked by the 5-HT6 antagonist SB-399885. en-journal.org This suggests a direct modulatory role of 5-HT6 receptors on GABA release. While agonists increase GABAergic activity, antagonists are hypothesized to act by decreasing it, which in turn can lead to the disinhibition of other neuronal systems, such as the cholinergic and glutamatergic systems. mdpi.com

Colocalization with GABAergic Interneurons

The anatomical basis for the 5-HT6 receptor's influence on GABAergic signaling is its colocalization with GABAergic interneurons. wikipedia.orgebi.ac.ukmdpi.comtandfonline.com Immunohistochemical studies have confirmed the presence of 5-HT6 receptors on GABAergic neurons in various brain regions, including the cortex, basal ganglia, and hippocampus. nih.gov This colocalization supports the hypothesis that 5-HT6 receptors tonically modulate the activity of these inhibitory interneurons. researchgate.net By acting on these interneurons, 5-HT6 receptor ligands can indirectly influence the activity of downstream neuronal populations, providing a mechanism for their widespread effects on brain function. tandfonline.commdpi.com

The "Agonist/Antagonist Paradox": Divergent Mechanisms Yielding Similar Behavioral Phenotypes

A perplexing observation in the study of 5-HT6 receptors is the "agonist/antagonist paradox," where both agonists and antagonists have been reported to produce similar behavioral effects, particularly in the domains of cognition and mood. en-journal.orgmdpi.com For instance, both types of compounds have demonstrated pro-cognitive and anxiolytic-like effects in preclinical models. en-journal.orgnih.gov This has led to extensive investigation into the differing neurochemical mechanisms that might underlie these convergent behavioral outcomes.

Comparative Analysis of Agonist and Antagonist Actions

The leading hypothesis to explain the agonist/antagonist paradox is that these compounds achieve similar behavioral endpoints through distinct neurochemical pathways. en-journal.orgmdpi.com 5-HT6 receptor antagonists are thought to exert their effects primarily by modulating non-serotonergic systems. en-journal.org As discussed, they increase dopamine and noradrenaline release and are believed to act via 5-HT6 receptors located on GABAergic interneurons, leading to a decrease in inhibitory neurotransmission. en-journal.orgmdpi.com This disinhibition is thought to enhance cholinergic and glutamatergic function. mdpi.com

In contrast, 5-HT6 receptor agonists are postulated to act on receptors located directly on cholinergic and/or glutamatergic neurons, which would also lead to an increase in the activity of these systems. mdpi.com However, there is also evidence suggesting that agonists enhance GABAergic neurotransmission. en-journal.orgnih.gov Another possibility is that agonists and antagonists act on 5-HT6 receptors located in different neuronal populations or brain regions. unav.edu For example, the pro-cognitive effects of the 5-HT6 agonist LY-586713 were associated with an increase in cortical BDNF that was not blocked by the antagonist SB-271046, suggesting a separate mechanism of action. en-journal.orgunav.edu

Table 2: Proposed Mechanisms of Action for 5-HT6 Agonists and Antagonists

| Ligand Type | Proposed Primary Mechanism | Effect on Neurotransmitter Systems | Reference |

|---|---|---|---|

| Antagonist | Action on GABAergic interneurons, leading to disinhibition. | Increases dopamine, noradrenaline, acetylcholine, and glutamate. | en-journal.orgmdpi.com |

| Agonist | Direct action on cholinergic/glutamatergic neurons OR enhancement of GABAergic neurotransmission. | Increases acetylcholine and glutamate OR increases GABA. | en-journal.orgnih.govmdpi.com |

Hypothesized Distinct Neurochemical Pathways

The blockade of the 5-HT6 receptor initiates a complex cascade of neurochemical events, primarily by modulating the activity of several key neurotransmitter systems. patsnap.com While the 5-HT6 receptor itself is a G-protein-coupled receptor that positively stimulates adenylate cyclase, its functional effects are largely inhibitory on a broader scale because it is often co-localized with GABAergic interneurons. wikipedia.orgebi.ac.uk Consequently, antagonizing this receptor leads to a disinhibition of downstream neuronal pathways, resulting in the increased release of various neurotransmitters crucial for cognitive processes. wikipedia.orgunav.edu Research into compounds like 5-HT6 antagonist 29 aims to further clarify these complex interactions. biosynth.com The primary hypothesized pathways involve the cholinergic, glutamatergic, dopaminergic, and noradrenergic systems.

Modulation of Cholinergic and Glutamatergic Systems

A principal mechanism by which 5-HT6 receptor antagonists are thought to exert their effects is through the enhancement of cholinergic and glutamatergic neurotransmission. patsnap.com Blockade of 5-HT6 receptors has been consistently shown to increase the extracellular levels of acetylcholine (ACh) and glutamate in brain regions critical for learning and memory, such as the frontal cortex and hippocampus. unav.edusnmjournals.org This increase in ACh release is a well-documented outcome of 5-HT6 antagonism. unav.edu Similarly, treatment with 5-HT6 antagonists enhances glutamate levels in the cortex and hippocampus. unav.edu This dual enhancement is significant, as cognitive decline in several neurological disorders is often associated with deficits in both cholinergic and glutamatergic functions. patsnap.com The pro-cognitive effects of 5-HT6 antagonists are believed to be mediated, at least in part, by this modulation of cholinergic and glutamatergic activity. unav.edu One hypothesis suggests that these effects may occur via the disinhibition of GABAergic neurons, as 5-HT6 receptors have been found on these neurons which, in turn, regulate cholinergic and glutamatergic cells. unav.edu

Influence on Monoaminergic Systems

Beyond acetylcholine and glutamate, 5-HT6 receptor antagonism also facilitates the release of the monoamines dopamine and norepinephrine. wikipedia.orgebi.ac.uk Studies have demonstrated that blocking these receptors leads to increased dopamine and norepinephrine concentrations, particularly in the prefrontal cortex. wikipedia.orgen-journal.org This suggests that 5-HT6 receptors play a modulatory role in monoaminergic tone. The enhancement of dopaminergic and noradrenergic neurotransmission may contribute to the potential therapeutic effects of 5-HT6 antagonists in disorders where these systems are implicated. en-journal.org

The following table summarizes the observed effects of 5-HT6 receptor antagonists on major neurotransmitter systems based on preclinical research findings.

| Neurotransmitter System | Observed Effect of Antagonism | Key Brain Regions Affected |

| Cholinergic | Increased Acetylcholine Release/Levels. patsnap.comwikipedia.orgunav.edu | Frontal Cortex, Hippocampus. unav.edusnmjournals.org |

| Glutamatergic | Increased Glutamate Release/Levels. patsnap.comwikipedia.orgunav.edu | Frontal Cortex, Hippocampus. unav.edusnmjournals.org |

| Dopaminergic | Increased Dopamine Release/Levels. patsnap.comwikipedia.orgsnmjournals.org | Frontal Cortex, Striatum. wikipedia.orgen-journal.org |

| Noradrenergic | Increased Norepinephrine Release/Levels. wikipedia.orgebi.ac.uk | Frontal Cortex. wikipedia.orgen-journal.org |

| GABAergic | Enhanced GABAergic signaling upon activation; antagonism leads to disinhibition. wikipedia.orgebi.ac.uk | Hippocampus, Striatum, Amygdala. snmjournals.org |

Downstream Intracellular Signaling Pathways

Identified interacting proteins include:

Fyn tyrosine kinase : A Src family tyrosine kinase that interacts with the C-terminal region of the 5-HT6 receptor. plos.org

Jun activation domain-binding protein-1 (Jab1) : This protein modulates the membrane expression and activity of the 5-HT6 receptor. unav.eduplos.org

Microtubule-associated protein 1B (MAP1B-LC1) : The light chain 1 subunit of MAP1B directly interacts with the 5-HT6 receptor, regulating its surface expression, endocytosis, and signaling. plos.org

Neurofibromin : This Ras GTPase-activating protein interacts with the 5-HT6 receptor to influence its constitutive activity and cAMP signaling. nih.govpnas.org

Mammalian Target of Rapamycin (B549165) (mTOR) : The 5-HT6 receptor can recruit and activate mTOR signaling, which has been implicated in cognitive processes. pnas.org

Cyclin-dependent kinase 5 (Cdk5) : This kinase is involved in agonist-independent signaling of the 5-HT6 receptor and plays a role in neurodevelopmental processes like neurite extension. nih.govmdpi.com

These interactions highlight that the effects of 5-HT6 receptor antagonism are not solely due to preventing Gs-protein coupling but also involve a complex network of intracellular signaling partners that fine-tune neuronal responses. nih.govmdpi.com

The table below details some of the key intracellular partners and pathways associated with the 5-HT6 receptor.

| Interacting Protein / Pathway | Role in 5-HT6R Function |

| Fyn tyrosine kinase | Interacts with the receptor's C-terminal; involved in downstream signaling. plos.orgpnas.org |

| Jab1 (c-Jun activation domain-binding protein 1) | Modulates receptor membrane expression and activity. unav.eduplos.orgpnas.org |

| MAP1B-LC1 | Regulates receptor surface expression, endocytosis, and signaling activity. plos.orgpnas.org |

| Neurofibromin | Modulates receptor's constitutive activity and Gs/cAMP signaling. nih.govpnas.org |

| mTOR (mammalian Target of Rapamycin) | Recruited and activated by the receptor, influencing cognitive functions. pnas.orgmdpi.com |

| Cdk5 (Cyclin-dependent kinase 5) | Binds to the receptor, involved in agonist-independent signaling and neurite outgrowth. nih.govmdpi.com |

| ERK1/2 (Extracellular signal-regulated kinase 1/2) | A downstream signaling molecule whose phosphorylation is affected by 5-HT6R activity. plos.org |

Intracellular Signaling Cascades and Molecular Interactions of 5 Ht6 Receptors

G-Protein Coupling and Downstream Effector Pathways

The 5-HT6 receptor is canonically coupled to the stimulatory G-protein, Gαs. researchgate.netoup.comuniprot.org Ligand binding to the receptor triggers a conformational change that activates Gαs, which in turn stimulates adenylyl cyclase. researchgate.netuniprot.orgspringermedizin.de This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger. oup.comspringermedizin.de Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression. researchgate.netresearchgate.net

While Gαs coupling is the primary and most well-described pathway, evidence suggests a more complex G-protein interaction profile. Studies have reported that the 5-HT6 receptor can also couple to other Gα subunits, such as Gαq, which would link the receptor to the activation of phospholipase C and subsequent calcium signaling cascades. unav.edu Furthermore, coupling to Ca2+ signaling has been demonstrated through the use of a chimeric G-protein. unav.edudntb.gov.ua This signaling diversity suggests that the receptor can initiate different cellular responses depending on the specific G-protein it engages.

| G-Protein Subunit | Primary Effector | Key Second Messenger | Primary Downstream Kinase |

|---|---|---|---|

| Gαs (Canonical) | Adenylyl Cyclase (AC) | cAMP (increased) | Protein Kinase A (PKA) |

| Gαq (Alternative) | Phospholipase C (PLC) | IP3 and DAG | Protein Kinase C (PKC) |

Role of Protein-Tyrosine Kinases: Fyn-Dependent Signaling and ERK1/2 Activation

The 5-HT6 receptor's signaling capabilities extend beyond G-protein-mediated pathways through direct interactions with non-receptor protein-tyrosine kinases. A key interactor is Fyn, a member of the Src family of kinases. oup.comunav.eduen-journal.org The carboxyl-terminal region of the 5-HT6 receptor physically interacts with Fyn. oup.comunav.edunih.gov This interaction is significant as it enhances the receptor's activity by increasing its expression on the cell surface and promoting G-protein coupling. en-journal.orgnih.gov

Reciprocally, activation of the 5-HT6 receptor stimulates Fyn kinase activity, evidenced by increased autophosphorylation of Fyn at its tyrosine 420 residue. tandfonline.comen-journal.orgnih.gov This Fyn activation is crucial for initiating a downstream cascade that leads to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). oup.comunav.eduen-journal.org The activation of ERK1/2 via the 5-HT6 receptor can occur through a Fyn-dependent pathway that is independent of the canonical adenylyl cyclase pathway. oup.com This alternative signaling route involves Ras and MEK, and is partially dependent on PKA. researchgate.nettandfonline.com Interestingly, research indicates that for some Gs-coupled serotonin (B10506) receptors, including the 5-HT6 receptor, ERK1/2 activation is not a result of Gs signaling alone but requires the cooperative action of Gs, β-arrestin, and Fyn. nih.gov

Interactions with Scaffold Proteins and Gene Transcription Modulators (e.g., Jab1)

The 5-HT6 receptor interactome includes scaffold proteins and modulators of gene transcription, such as the Jun activation domain-binding protein-1 (Jab1), also known as COP9 signalosome subunit 5 (CSN5). unav.edunih.govnih.gov Using yeast two-hybrid screening, a physical interaction was identified between the 5-HT6 receptor's intracellular loop 3 and C-terminal region with Jab1. nih.gov

This interaction has significant functional consequences. Activation of the 5-HT6 receptor induces the translocation of Jab1 from the cytoplasm into the nucleus. nih.govnih.gov Within the nucleus, Jab1 interacts with the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex. researchgate.netnih.gov This receptor-mediated event increases the phosphorylation of c-Jun and enhances the formation of the Jab1/c-Jun complex, thereby modulating gene transcription. nih.govnih.gov The manipulation of Jab1 levels has been shown to affect 5-HT6 receptor signaling and its expression on the cell membrane, highlighting Jab1's role as a key modulator of receptor function. nih.govnih.gov

| Interacting Protein | Receptor Binding Site | Downstream Effect |

|---|---|---|

| Fyn Kinase | C-terminus | Enhances receptor surface expression; Activates ERK1/2 pathway |

| Jab1 (CSN5) | Intracellular Loop 3 (iL3) & C-terminus | Translocates to nucleus; Modulates c-Jun/AP-1 activity |

| Neurofibromin | Not specified | Promotes receptor constitutive activity towards Gαs |

Cross-Talk with Mammalian Target of Rapamycin (B549165) (mTOR) Signaling

A critical signaling pathway that intersects with 5-HT6 receptor function is the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and protein synthesis. researchgate.netresearchgate.net The 5-HT6 receptor can activate mTOR signaling. uniprot.orgmdpi.com This functional link is particularly relevant in the prefrontal cortex, where sustained activation of mTOR by 5-HT6 receptors has been implicated in the cognitive deficits observed in developmental models of schizophrenia. anr.frresearchgate.netresearchgate.net

The mTOR inhibitor rapamycin has been shown to prevent cognitive impairments induced by 5-HT6 agonists, reinforcing the connection between this receptor, mTOR signaling, and cognitive function. researchgate.netembopress.org Furthermore, increased 5-HT6 receptor levels and subsequent mTOR overactivation have been observed in animal models of epilepsy, suggesting that antagonists of the receptor could be beneficial by reducing both seizures and mTOR activity. tandfonline.comembopress.org The interaction between the 5-HT6 receptor and neurofibromin, an Ras GTPase-activating protein, may also play a role, as a disruption in this interaction could favor the recruitment and activation of the mTOR pathway. pnas.org

Regulation of Neurotrophic Factors and Immediate Early Genes

The 5-HT6 receptor plays a role in regulating the expression of genes crucial for neuronal plasticity and function, including neurotrophic factors and immediate early genes (IEGs).

Brain-Derived Neurotrophic Factor (BDNF) is a key molecule involved in neurogenesis, cell survival, and synaptic plasticity. The 5-HT6 receptor has been shown to modulate its expression. nih.gov The selective 5-HT6 receptor agonist LY-586713 was found to increase BDNF mRNA levels in the hippocampus and cortex. en-journal.orgnih.gov However, this effect appears to be time-dependent; the increase in hippocampal BDNF expression was observed after acute and sub-chronic (4 days) treatment but not after chronic (14 days) administration, suggesting a potential desensitization of this neurotrophic response. nih.govurv.cat Another agonist, WAY-181187, has also been noted to increase BDNF levels. tandfonline.comtandfonline.com

Arc (also known as Arg3.1) is an immediate early gene whose protein product is critical for synaptic plasticity, including long-term potentiation and depression. Its expression is tightly coupled to neuronal activity. Activation of the 5-HT6 receptor can modulate Arc expression. For instance, the agonist LY-586713 was found to increase Arc mRNA levels in the cortex, an effect that was blocked by the 5-HT6 receptor antagonist SB-271046. nih.gov Similarly, the agonist WAY208466 caused a significant increase in Arc gene expression in the hippocampus. nih.gov This modulation of a key plasticity-related gene provides a molecular mechanism through which 5-HT6 receptor activity can influence learning and memory processes. unav.edunih.gov

Preclinical Behavioral Efficacy and Therapeutic Implications of 5 Ht6 Antagonists

Enhancement of Cognitive Functions in Animal Models

A substantial body of preclinical evidence supports the efficacy of 5-HT6 receptor antagonists in improving cognitive performance across a range of animal models. nih.govingentaconnect.comeurekaselect.com These antagonists have shown the ability to ameliorate cognitive deficits induced by various pharmacological agents, such as scopolamine (B1681570) and dizocilpine (B47880) (MK-801), as well as age-related cognitive decline. mdpi.com The pro-cognitive effects of these antagonists are observed across multiple cognitive domains, including episodic memory, social cognition, and executive functions. nih.govingentaconnect.comeurekaselect.com

The proposed mechanisms underlying the cognitive-enhancing effects of 5-HT6 receptor antagonists involve the modulation of multiple neurotransmitter systems. By decreasing GABAergic inhibition, these antagonists can lead to a subsequent increase in the release of acetylcholine (B1216132) and glutamate (B1630785), which are crucial for synaptic plasticity and cognitive processes. nih.gov Furthermore, some 5-HT6 receptor antagonists have been shown to inhibit mTOR and Fyn-tyrosine kinase and interact with DARPP-32, pathways also implicated in learning and memory. nih.gov

Preclinical studies have consistently demonstrated that 5-HT6 receptor antagonists can improve performance in various learning and memory tasks in rodents. nih.govunav.edutandfonline.com These beneficial effects are observed in both healthy animals and in models of cognitive impairment. tandfonline.com The antagonists have been shown to be effective in reversing memory deficits induced by cholinergic antagonists like scopolamine, as well as those induced by NMDA receptor antagonists such as MK-801 and phencyclidine (PCP). mdpi.comunav.edu

The efficacy of 5-HT6 antagonists has been documented in a variety of behavioral paradigms, each assessing different facets of learning and memory. mdpi.comunav.edu These include tests for spatial learning, non-spatial recognition memory, associative learning, and social cognition. mdpi.comnih.gov This broad spectrum of activity suggests that 5-HT6 receptor blockade can impact multiple neural circuits and cognitive processes.

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. Several studies have reported that 5-HT6 receptor antagonists can enhance performance in this paradigm. For instance, antagonists like Ro 04-6790, SB-271046, and SB-357134 have been shown to improve the retention of spatial learning. csusb.edu Similarly, the antagonist SB-399885 has demonstrated cognitive-enhancing properties in the MWM in aged rats. unav.eduportico.org

While some studies indicate that these antagonists primarily enhance the retention or consolidation of spatial memories rather than the initial acquisition of the task csusb.eduportico.org, others have found improvements in acquisition, particularly in aged animals. portico.org For example, both SB-271046 and SB-399885 were found to improve the acquisition of the water maze task in aged rats. portico.org However, it is worth noting that not all studies have replicated these positive findings, with some failing to observe significant effects of antagonists like Ro 04-6790 and SB-271046 on water maze performance. unav.eduresearchgate.net

Table 1: Effects of 5-HT6 Antagonists on Spatial Learning in the Morris Water Maze

| Compound | Animal Model | Effect | Reference |

|---|---|---|---|

| Ro 04-6790 | Rat | Improved retention | csusb.edu |

| SB-271046 | Rat | Improved retention | csusb.edu |

| SB-357134 | Rat | Improved retention | csusb.edu |

| SB-399885 | Aged Rat | Improved acquisition and retention | unav.eduportico.org |

| Ro 4368554 | Rat | Inactive | nih.gov |

The Novel Object Recognition (NOR) task is a widely used paradigm to assess non-spatial learning and recognition memory in rodents. A large number of studies have demonstrated the efficacy of 5-HT6 receptor antagonists in this test. These antagonists have been shown to reverse cognitive deficits induced by the muscarinic antagonist scopolamine. ingentaconnect.com For example, compounds such as Ro 4368554, SB-258585, and SB-742457 have all been reported to reverse scopolamine-induced deficits in the NOR task. ingentaconnect.com

Furthermore, 5-HT6 antagonists have also been shown to enhance recognition memory in unimpaired animals. The antagonist Ro 4368554, for instance, enhanced object discrimination in rats with a 4-hour forgetting interval. nih.gov Similarly, the antagonist Lu AE58054 reversed cognitive impairment induced by subchronic phencyclidine administration in the NOR test. unav.edu The consistent positive results in the NOR paradigm strongly support the role of 5-HT6 receptor blockade in improving recognition memory. mdpi.comunav.edu

Table 2: Effects of 5-HT6 Antagonists on Non-Spatial Learning in the Novel Object Recognition Task

| Compound | Animal Model | Effect | Reference |

|---|---|---|---|

| Ro 4368554 | Rat (scopolamine-impaired) | Reversed deficit | ingentaconnect.comnih.gov |

| SB-258585 | Rat (scopolamine-impaired) | Reversed deficit | ingentaconnect.com |

| SB-742457 | Rat (scopolamine-impaired) | Reversed deficit | ingentaconnect.com |

| SB-399885 | Rat (scopolamine-impaired) | Reversed deficit | ingentaconnect.com |

| Lu AE58054 | Rat (PCP-impaired) | Reversed deficit | unav.edu |

| Ro 4368554 | Rat (unimpaired) | Enhanced discrimination | nih.gov |

The role of 5-HT6 receptor antagonists in associative learning has been investigated using paradigms such as the conditioned emotional response (CER) and passive avoidance tasks. In the CER paradigm, both 5-HT6 receptor agonists and antagonists have been shown to enhance learning and memory. nih.govresearchgate.net For instance, the antagonist SB-271046, when administered before training, immediately after training, or before the retention test, influenced the freezing behavior indicative of learned fear. nih.gov

In passive avoidance tasks, which also assess associative learning, 5-HT6 receptor antagonists have demonstrated positive effects. The antagonist Ro 4368554 reversed scopolamine-induced deficits in a passive avoidance task. nih.gov Similarly, SB-271046 was found to reverse the scopolamine-disrupted consolidation of a passive avoidance task. portico.org However, it has been noted that in contrast to their effects in other cognitive domains, 5-HT6 receptor antagonists have relatively little effect in food-motivated conditioned operant tasks. nih.gov

Table 3: Effects of 5-HT6 Antagonists on Associative Learning

| Compound | Paradigm | Animal Model | Effect | Reference |

|---|---|---|---|---|

| SB-271046 | Conditioned Emotional Response | Rat | Modulated fear memory | nih.gov |

| Ro 4368554 | Passive Avoidance | Rat (scopolamine-impaired) | Reversed deficit | nih.gov |

| SB-271046 | Passive Avoidance | Rat (scopolamine-impaired) | Reversed deficit | portico.org |

5-HT6 receptor antagonists have shown promise in improving social cognition and recognition in animal models. In the social recognition task, the antagonist Ro 4368554 reversed scopolamine-induced deficits in rats. nih.gov This compound was also effective in a social discrimination task in scopolamine-impaired rats. nih.gov

Furthermore, in a preclinical model of Neurofibromatosis type 1 (Nf1+/- mice), which exhibits deficits in long-term social memory, the 5-HT6 receptor inverse agonist SB258585 was able to abolish these deficits. mdpi.com This effect was not observed with a neutral antagonist, suggesting that the constitutive activity of the 5-HT6 receptor plays a role in these cognitive impairments. mdpi.com These findings highlight the potential of 5-HT6 receptor antagonists in addressing social cognitive deficits present in certain neurological disorders.

Table 4: Effects of 5-HT6 Antagonists on Social Cognition

| Compound | Paradigm | Animal Model | Effect | Reference |

|---|---|---|---|---|

| Ro 4368554 | Social Recognition | Rat (scopolamine-impaired) | Reversed deficit | nih.gov |

| Ro 4368554 | Social Discrimination | Rat (scopolamine-impaired) | Reversed deficit | nih.gov |

| SB258585 | Social Memory | Nf1+/- Mouse | Abolished deficit | mdpi.com |

Executive functions, including cognitive flexibility and attention, can be assessed in rodents using the attentional set-shifting task. 5-HT6 receptor antagonists have been shown to improve performance in this paradigm. For example, the antagonist SB-399885 improved set-shifting in drug-naive rats. oup.com Another antagonist, SB-271046, reversed deficits in attentional set-shifting induced by subchronic treatment with phencyclidine (PCP). oup.com

Interestingly, while 5-HT6 receptor antagonists show efficacy, a selective 5-HT6 receptor agonist, WAY181187, has also been found to facilitate extradimensional set-shifting. nih.gov This effect was blocked by the antagonist SB399885, which had no effect on its own in that particular study. nih.gov These findings suggest a complex role for the 5-HT6 receptor in modulating executive functions, with both agonism and antagonism potentially leading to improved performance depending on the specific context and compound.

Table 5: Effects of 5-HT6 Antagonists on Executive Function

| Compound | Paradigm | Animal Model | Effect | Reference |

|---|---|---|---|---|

| SB-399885 | Attentional Set-Shifting | Rat (drug-naive) | Improved performance | oup.com |

| SB-271046 | Attentional Set-Shifting | Rat (PCP-impaired) | Reversed deficit | oup.com |

| SB399885 | Attentional Set-Shifting | Rat | No effect alone, but blocked agonist effect | nih.gov |

Social Cognition and Recognition Tasks

Reversal of Pharmacologically Induced Cognitive Impairments

A significant body of preclinical research has focused on the ability of 5-HT6 receptor antagonists to counteract cognitive deficits induced by various pharmacological agents. These studies are crucial for establishing the potential of these compounds to treat cognitive dysfunction in disorders where specific neurotransmitter systems are compromised.

The cholinergic system plays a vital role in learning and memory, and its disruption is a key feature of Alzheimer's disease. The anticholinergic drug scopolamine is widely used in preclinical models to induce amnesia, providing a platform to test the efficacy of potential cognitive enhancers.

Several 5-HT6 receptor antagonists have demonstrated the ability to reverse scopolamine-induced memory impairments in various behavioral tasks. portico.org For instance, compounds like Ro-04-6790, Ro-4368554, and SB-271046 have been shown to reverse amnesia caused by scopolamine in passive avoidance tasks, which assess fear-based memory. portico.org In social and novel object recognition tests, which rely on the natural exploratory behavior of rodents, various 5-HT6 antagonists have also successfully counteracted scopolamine-induced deficits. portico.orgmdpi.com The antagonist SB-271046 was found to significantly reverse the amnesia produced by scopolamine administered in the post-training period of a passive avoidance task, suggesting an effect on memory consolidation. nih.gov Furthermore, the compound BGC-20-761, which has a high affinity for 5-HT6 receptors, also reversed scopolamine-induced impairments in social recognition. portico.org This consistent reversal of cholinergic antagonist-induced amnesia across different memory paradigms underscores the potential of 5-HT6 receptor blockade to ameliorate cognitive deficits associated with cholinergic hypofunction. mdpi.comcsusb.edunih.gov

Table 1: Effects of 5-HT6 Antagonists on Cholinergic Antagonist-Induced Amnesia

| 5-HT6 Antagonist | Animal Model | Behavioral Task | Outcome | Citation |

|---|---|---|---|---|

| Ro-04-6790 | Rat | Passive Avoidance | Reversal of scopolamine-induced amnesia | portico.org |

| Ro-4368554 | Rat | Passive Avoidance | Reversal of scopolamine-induced amnesia | portico.org |

| SB-271046 | Rat | Passive Avoidance | Reversal of scopolamine-induced amnesia | portico.orgnih.gov |

| Various | Rodent | Social Recognition | Reversal of scopolamine-induced amnesia | portico.org |

| Various | Rodent | Novel Object Recognition | Reversal of scopolamine-induced amnesia | portico.org |

| BGC-20-761 | Rat | Social Recognition | Reversal of scopolamine-induced amnesia | portico.org |

The glutamatergic system, particularly through NMDA receptors, is fundamental for synaptic plasticity and learning. Disruptors of this system, such as dizocilpine (MK-801) and ketamine, are used to model cognitive deficits associated with psychosis and other neurological conditions.

5-HT6 receptor antagonists have shown efficacy in reversing cognitive impairments induced by these glutamatergic disruptors. The antagonist Ro-04-6790 was able to counteract the performance deficits, hyperactivity, and ataxia induced by MK-801 in a recognition memory test. portico.org Similarly, SB-399885 improved deficits induced by ketamine in an autoshaping task. portico.org In a more complex cognitive task, SB-271046 was found to attenuate set-shifting deficits induced by phencyclidine (PCP), another NMDA receptor antagonist. portico.org The compound PRX-07034 has also been shown to reverse cognitive impairment induced by subchronic phencyclidine in a novel object recognition test in rats. unav.edu Furthermore, the combination of PRX-07034 with prazosin (B1663645) reversed sensory-gating deficits induced by dizocilpine. cdnsciencepub.com These findings suggest that 5-HT6 receptor antagonism can modulate glutamatergic function and may be beneficial in treating cognitive impairments where this system is dysregulated. csusb.edunih.govnih.govmdpi.comacs.org

Table 2: Effects of 5-HT6 Antagonists on Glutamatergic System Disruptor-Induced Deficits

| 5-HT6 Antagonist | Glutamatergic Disruptor | Animal Model | Behavioral Task | Outcome | Citation |

|---|---|---|---|---|---|

| Ro-04-6790 | Dizocilpine (MK-801) | Rat | Recognition Memory | Reversal of performance deficits | portico.org |

| SB-399885 | Ketamine | Rat | Autoshaping | Improved deficits | portico.org |

| SB-271046 | Phencyclidine (PCP) | Rat | Set-Shifting | Attenuated deficits | portico.org |

| PRX-07034 | Phencyclidine (PCP) | Rat | Novel Object Recognition | Reversal of cognitive impairment | unav.edu |

| PRX-07034 (with prazosin) | Dizocilpine (MK-801) | Rat | Sensory-Gating | Reversal of deficits | cdnsciencepub.com |

Cholinergic Antagonist-Induced Amnesia

Attenuation of Age-Related Cognitive Decline in Rodent Models

Normal aging is often associated with a decline in cognitive function. Rodent models of aging provide a valuable tool to investigate potential therapeutic interventions for age-related cognitive impairment.

Several studies have demonstrated that 5-HT6 receptor antagonists can ameliorate cognitive deficits in aged rodents. nih.govnih.gov For instance, the antagonists SB-271046 and SB-399885 were found to improve the acquisition phase of the Morris water maze task in aged rats, a task that assesses spatial learning and memory. portico.org Chronic administration of SB-271046 in aged rats with learning deficits progressively and significantly improved their performance in the water maze, including task recall on subsequent days. nih.gov This suggests that beyond symptomatic improvement, 5-HT6 antagonism might attenuate the underlying neural decline associated with aging. nih.gov The compound SB-399885 has also been shown to have cognitive-enhancing properties in aged rats in both the water maze and novel object recognition models. unav.edu These findings highlight the potential of 5-HT6 receptor antagonists as a therapeutic strategy for combating age-related cognitive decline. en-journal.org

Table 3: Effects of 5-HT6 Antagonists on Age-Related Cognitive Decline

| 5-HT6 Antagonist | Animal Model | Behavioral Task | Outcome | Citation |

|---|---|---|---|---|

| SB-271046 | Aged Rat | Morris Water Maze | Improved acquisition and task recall | portico.orgnih.gov |

| SB-399885 | Aged Rat | Morris Water Maze | Improved acquisition | portico.org |

| SB-399885 | Aged Rat | Novel Object Recognition | Cognitive enhancement | unav.edu |

Synergistic Effects with Cholinesterase Inhibitors in Preclinical Models

Cholinesterase inhibitors, which increase the availability of acetylcholine in the brain, are a standard treatment for Alzheimer's disease. Exploring the combination of 5-HT6 antagonists with these established drugs is a logical step to enhance therapeutic efficacy.

Preclinical studies have shown that combining a 5-HT6 receptor antagonist with a cholinesterase inhibitor can lead to synergistic or additive effects on cognition. portico.orgen-journal.org For example, a combined treatment of SB-271046 with an acetylcholinesterase inhibitor resulted in an additive increase in performance in a passive avoidance task and significantly reversed scopolamine-induced amnesia. unav.edu In another study, the combination of SB-271046 with the cholinesterase inhibitor galantamine was able to reverse learning impairments induced by either scopolamine or MK-801 in the Morris water maze, a feat that neither drug achieved alone in that particular study. nih.gov These findings suggest that a dual-therapy approach, targeting both the serotonergic and cholinergic systems, could offer a more robust therapeutic benefit for cognitive disorders like Alzheimer's disease.

Table 4: Synergistic Effects of 5-HT6 Antagonists with Cholinesterase Inhibitors

| 5-HT6 Antagonist | Cholinesterase Inhibitor | Animal Model | Behavioral Task | Outcome | Citation |

|---|---|---|---|---|---|

| SB-271046 | Not specified | Rat | Passive Avoidance | Additive increase in performance, reversal of scopolamine-induced amnesia | unav.edu |

| SB-271046 | Galantamine | Rat | Morris Water Maze | Reversal of scopolamine- and MK-801-induced learning impairments | nih.gov |

Exploration of Anxiolytic and Antidepressant-like Activities in Preclinical Models

Beyond their pro-cognitive effects, 5-HT6 receptor antagonists have also been investigated for their potential anxiolytic and antidepressant-like properties. portico.orgmdpi.compsu.edunih.gov The rationale for this exploration stems from the high density of 5-HT6 receptors in brain regions that regulate mood and emotion, such as the limbic system. portico.orgmdpi.com

Preclinical evidence suggests that both blockade and stimulation of 5-HT6 receptors can produce anxiolytic and antidepressant-like effects, a phenomenon sometimes referred to as a paradox. nih.goven-journal.orgtandfonline.comnih.gov The selective 5-HT6 receptor antagonist SB-399885 has demonstrated specific anxiolytic-like activity in animal models such as the conflict drinking (Vogel) test and the elevated plus-maze test in rats, as well as the four-plate test in mice. en-journal.orgnih.gov These findings indicate a potential role for 5-HT6 antagonists in the treatment of anxiety disorders. en-journal.orgtandfonline.comebi.ac.uk

Rodent models of depression, such as the forced swim test and the tail suspension test, are widely used to screen for potential antidepressant compounds. In these tests, a reduction in immobility time is interpreted as an antidepressant-like effect.

Several studies have reported that selective 5-HT6 receptor antagonists exhibit antidepressant-like properties in these models. en-journal.orgcsic.es The antagonist SB-399885 has been shown to produce antidepressant-like effects in both rats and mice in the forced swim and tail suspension tests. en-journal.orgnih.govcsic.es Interestingly, combining a sub-effective dose of SB-399885 with ineffective doses of established antidepressants like imipramine, desipramine, bupropion, or moclobemide (B1677376) resulted in a significant antidepressant effect in the forced swim test in rats. csic.es This suggests a synergistic interaction that could potentially lead to more effective antidepressant therapies with fewer side effects. csic.esfrontiersin.org The antidepressant-like effects of 5-HT6 antagonists may be mediated through non-serotonergic mechanisms, as some studies suggest an increase in dopamine (B1211576) and noradrenaline concentrations in the prefrontal cortex. en-journal.org However, it is noteworthy that some studies have also reported antidepressant-like effects with 5-HT6 receptor agonists, indicating the complexity of this receptor's role in mood regulation. en-journal.orgcsic.esfrontiersin.org

Table 5: Effects of 5-HT6 Antagonists in Rodent Models of Depression

| 5-HT6 Antagonist | Animal Model | Behavioral Task | Outcome | Citation |

|---|---|---|---|---|

| SB-399885 | Rat, Mouse | Forced Swim Test, Tail Suspension Test | Antidepressant-like effect (reduced immobility) | en-journal.orgnih.govcsic.es |

| SB-399885 (in combination) | Rat | Forced Swim Test | Synergistic antidepressant effect with other antidepressants | csic.es |

| SB-258585 | Rat | Forced Swim Test | Antidepressant-like effect | psu.edu |

Effects in Rodent Models of Anxiety

The role of the 5-HT6 receptor in anxiety-like behaviors is complex, with studies indicating that both antagonists and agonists can produce anxiolytic (anti-anxiety) effects. en-journal.org Blockade of 5-HT6 receptors has been shown to produce clear anxiolytic-like activity in various rodent models.

For instance, the selective 5-HT6 receptor antagonist SB-399885 has demonstrated significant anxiolytic effects in multiple standard behavioral tests. en-journal.org In the conflict drinking (Vogel) test in rats, a model sensitive to clinically effective anti-anxiety drugs, SB-399885 showed an anxiolytic-like profile. oatext.com This compound also displayed anxiolytic activity in the elevated plus maze (EPM) test in rats and the four-plate test in mice. en-journal.orgtandfonline.com The EPM test, a widely used model, assesses the conflict between a rodent's natural tendency to explore a new environment and its fear of open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.

Interestingly, the anxiolytic-like effects of 5-HT6 antagonists like SB-399885 may not depend on the brain's serotonin (B10506) levels. Studies have shown that the effects persist even after serotonin depletion, suggesting an involvement of other neurotransmitter systems, such as dopamine or norepinephrine (B1679862). en-journal.orgoatext.comnih.gov This is supported by findings that 5-HT6 antagonists can enhance the behavioral effects of drugs that act on these other systems. en-journal.org

The paradoxical finding that both agonists and antagonists of the 5-HT6 receptor can lead to similar anxiolytic outcomes suggests that they may act through different neurochemical pathways to achieve a common behavioral result. en-journal.orgnih.gov While agonists might produce their effects through mechanisms similar to SSRIs, antagonists may work through non-serotonergic pathways. en-journal.org

Table 1: Effects of 5-HT6 Antagonists in Rodent Anxiety Models

| Compound | Animal Model | Observed Effect | Reference |

|---|---|---|---|

| SB-399885 | Conflict Drinking (Vogel) Test (Rat) | Anxiolytic-like activity | en-journal.orgoatext.com |

| SB-399885 | Elevated Plus Maze (EPM) Test (Rat) | Anxiolytic-like activity | en-journal.orgtandfonline.com |

| SB-399885 | Four-Plate Test (Mouse) | Anxiolytic-like activity | en-journal.orgtandfonline.com |

Investigation of Metabolic Regulation in Animal Models

The 5-HT6 receptor is densely expressed in brain regions critical for appetite and energy balance, including the hypothalamus. mdpi.comnih.gov Research strongly indicates that blocking these receptors can have significant effects on metabolism, particularly on food intake and body weight. plos.orgsci-hub.se

Influence on Food Intake and Satiety Pathways

A consistent finding in preclinical research is that antagonism of the 5-HT6 receptor leads to a reduction in food intake (hypophagia) and promotes satiety. nih.govfrontiersin.orgfrontiersin.org This is in contrast to other serotonin receptors, like the 5-HT2C receptor, where activation is required to produce a similar anorectic effect. nih.govfrontiersin.org

Several selective 5-HT6 antagonists, including idalopirdine (B1259171), SB-271046, and SB-399885, have been shown to significantly decrease food consumption in various rodent models. mdpi.comfrontiersin.org For example, idalopirdine was found to reduce caloric intake in an animal model of excessive eating. researchgate.net The hypophagic effect of these antagonists is believed to be linked to an enhancement of satiety signals. nih.govfrontiersin.org

The mechanism appears to involve the modulation of key appetite-regulating neural circuits. Studies using c-Fos, a marker of neuronal activation, have shown that the administration of the 5-HT6 antagonist SB-399885 leads to increased activity in the paraventricular nucleus of the hypothalamus (PVH) and the nucleus of the solitary tract (NTS). nih.govnih.gov Both the PVH and NTS are crucial for integrating satiety signals and controlling food intake. nih.gov It is hypothesized that 5-HT6 antagonists may block the inhibitory action of serotonin on GABAergic neurons, leading to the disinhibition and activation of anorexigenic neurons, such as POMC neurons, ultimately suppressing hunger signals. nih.govresearchgate.net

Modulation of Body Weight and Energy Homeostasis

For example, several antagonists have demonstrated the ability to reduce body weight in rodents with diet-induced obesity (DIO). frontiersin.orgresearchgate.net This effect is also supported by genetic studies. Mice with a non-functional 5-HT6 receptor or those where the receptor has been knocked out are resistant to developing diet-induced obesity. researchgate.netresearchgate.net Similarly, the silencing of the 5-HT6 gene via RNA interference induces both hypophagia and weight loss. nih.govnih.gov

The regulation of energy homeostasis by 5-HT6 receptors appears to be primarily linked to the control of energy intake (food consumption) rather than energy expenditure. frontiersin.orgfrontiersin.org However, a potential role in glucose homeostasis and other aspects of energy expenditure warrants further investigation. frontiersin.orgfrontiersin.org The antagonist SB-742457, for instance, has been observed to alleviate high blood sugar in certain animal models. mdpi.com

Table 2: Effects of 5-HT6 Antagonists on Metabolic Parameters

| Compound/Model | Effect on Food Intake | Effect on Body Weight | Key Brain Regions Implicated | Reference |

|---|---|---|---|---|

| Idalopirdine | Reduced | Reduced in obese models | Hypothalamus | mdpi.comresearchgate.net |

| SB-271046 | Reduced | Reduced in obese models | Hypothalamus | mdpi.comfrontiersin.org |

| SB-399885 | Reduced | - | Paraventricular Nucleus (PVH), Nucleus of the Solitary Tract (NTS) | nih.govnih.gov |

| 5-HT6 Knockout Mice | Reduced | Resistant to diet-induced obesity | - | frontiersin.orgresearchgate.netresearchgate.net |

Compound Names Mentioned

| Generic/Code Name | Class |

| SB-399885 | 5-HT6 Antagonist |

| Idalopirdine (Lu AE58054) | 5-HT6 Antagonist |

| SB-271046 | 5-HT6 Antagonist |

| SB-742457 | 5-HT6 Antagonist |

| WAY-181187 | 5-HT6 Agonist |

| Imipramine | Tricyclic Antidepressant |

| Diazepam | Benzodiazepine |

Advanced Research Methodologies and Future Perspectives in 5 Ht6 Antagonist Research

In Vivo Microdialysis Studies for Neurotransmitter Dynamics

In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. This methodology has been pivotal in understanding how 5-HT6 receptor antagonists modulate various neurotransmitter systems.

Studies using in vivo microdialysis have demonstrated that the administration of selective 5-HT6 receptor antagonists leads to an increase in the extracellular levels of several key neurotransmitters implicated in cognitive processes. For instance, the antagonist SB-271046 has been shown to elevate glutamate (B1630785) levels in the frontal cortex and dorsal hippocampus. nih.gov Similarly, other 5-HT6 antagonists have been found to increase the release of acetylcholine (B1216132) and dopamine (B1211576) in these same brain regions. mdpi.comsnmjournals.orgnih.gov

These findings suggest that the cognitive-enhancing effects of 5-HT6 antagonists may be mediated, at least in part, by their ability to facilitate cholinergic and glutamatergic neurotransmission. en-journal.org The enhanced release of these excitatory neurotransmitters in brain areas critical for learning and memory provides a neurochemical basis for the observed pro-cognitive effects of these compounds in preclinical models. nih.gov

Conversely, 5-HT6 receptor agonists have been shown to increase the release of the inhibitory neurotransmitter GABA in the dorsal hippocampus, striatum, and amygdala. snmjournals.orgnih.gov This differential effect on excitatory and inhibitory neurotransmitter systems highlights the complex regulatory role of the 5-HT6 receptor.

Table 1: Effects of 5-HT6 Receptor Ligands on Neurotransmitter Levels (In Vivo Microdialysis)

| Ligand Type | Neurotransmitter | Brain Region | Effect | Reference |

|---|---|---|---|---|

| Antagonist (e.g., SB-271046) | Glutamate | Frontal Cortex, Dorsal Hippocampus | Increase | nih.gov |

| Antagonist | Acetylcholine | Frontal Cortex, Hippocampus | Increase | mdpi.comsnmjournals.org |

| Antagonist | Dopamine | Frontal Cortex | Increase | snmjournals.org |

| Agonist (e.g., WAY-181187) | GABA | Dorsal Hippocampus, Striatum, Amygdala | Increase | snmjournals.orgen-journal.org |

Genetic and Molecular Approaches for Receptor Function Elucidation (e.g., Antisense Oligonucleotides)